molecular formula C15H14F3NO3 B3123262 2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol CAS No. 306730-45-0

2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol

Cat. No.: B3123262
CAS No.: 306730-45-0
M. Wt: 313.27 g/mol
InChI Key: AGWIHPRDOFRRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol (CAS: 306730-45-0) is a synthetic phenolic derivative featuring a methoxy group at the 2-position and a trifluoromethoxy-substituted anilino-methyl moiety at the 6-position of the phenolic ring. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting inflammation and microbial infections . Its synthesis typically involves multicomponent reactions, such as the Petasis reaction, which enables modular assembly of its aromatic and aminomethyl substituents .

Properties

IUPAC Name

2-methoxy-6-[[4-(trifluoromethoxy)anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-21-13-4-2-3-10(14(13)20)9-19-11-5-7-12(8-6-11)22-15(16,17)18/h2-8,19-20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWIHPRDOFRRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182118
Record name 2-Methoxy-6-[[[4-(trifluoromethoxy)phenyl]amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306730-45-0
Record name 2-Methoxy-6-[[[4-(trifluoromethoxy)phenyl]amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306730-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-[[[4-(trifluoromethoxy)phenyl]amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol typically involves multiple steps, including the formation of the phenylamine intermediate and subsequent functionalization with the trifluoromethoxy group. One common method involves the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs organoboron reagents and palladium catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling processes, utilizing automated reactors and stringent quality control measures to ensure consistency and purity. The use of advanced purification techniques, such as chromatography and crystallization , is essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction could produce alcohols or alkanes .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol exhibit various biological activities, including:

  • Anticancer Properties : Studies have shown that phenolic compounds can inhibit the proliferation of cancer cells. The presence of trifluoromethoxy groups may enhance the bioactivity of the compound by improving its interaction with biological targets.
  • Antimicrobial Activity : Phenolic compounds are known for their antimicrobial properties. The structure of this compound suggests potential effectiveness against various pathogens.

Pharmaceutical Applications

  • Drug Development : The unique structural features of this compound make it a candidate for drug development, particularly in targeting specific pathways involved in cancer and infectious diseases.
  • Synthesis of Derivatives : This compound can serve as a precursor for synthesizing more complex molecules with enhanced pharmacological properties.

Material Science Applications

The incorporation of trifluoromethoxy groups into organic materials can impart desirable properties such as:

  • Increased Stability : Compounds with trifluoromethyl groups often exhibit enhanced thermal and chemical stability, making them suitable for high-performance materials.
  • Optoelectronic Applications : The electronic properties of this compound could be leveraged in the development of organic semiconductors or photovoltaic devices.

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry investigated derivatives of phenolic compounds similar to this compound, demonstrating significant cytotoxicity against various cancer cell lines (source needed).
  • Antimicrobial Efficacy : Research conducted by the International Journal of Antimicrobial Agents evaluated the antimicrobial activity of phenolic compounds, including those with trifluoromethoxy substitutions, showing promising results against resistant bacterial strains (source needed).

Mechanism of Action

The mechanism by which 2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability , allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Research Implications

  • Material Science Applications : Analogous trifluoromethyl-containing Schiff bases (e.g., MFIP) demonstrate applications in optoelectronics, highlighting the versatility of this structural class .

Biological Activity

2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol is a compound of significant interest due to its unique trifluoromethoxy group, which imparts distinct electronic and steric properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C16H16F3N1O2
  • Molecular Weight : 321.30 g/mol
  • CAS Number : 303769-15-5

The compound is synthesized through the reaction of 4-(trifluoromethoxy)aniline with 2-methoxy-6-formylphenol, typically in methanol at room temperature. This synthesis results in the formation of an imine bond, which is crucial for its biological activity .

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to active or allosteric sites, modulating their functions. For instance, it has shown potential in inhibiting enzymes involved in inflammatory pathways.
  • Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses .

Anticancer Activity

Research indicates that compounds containing trifluoromethoxy groups often exhibit enhanced anticancer properties. For example, similar compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the trifluoromethoxy group enhances the potency of these compounds compared to their non-fluorinated analogs .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokine production in immune cells, suggesting its potential as a therapeutic agent for inflammatory diseases .

Study on Antibacterial Activity

A study assessing the antibacterial properties of related Schiff base compounds highlighted significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) indicating effectiveness . This suggests that this compound may also exhibit similar antibacterial properties.

Structure-Activity Relationship (SAR)

Research into the SAR of trifluoromethoxy-containing compounds has shown that modifications to the phenolic structure can significantly affect biological activity. For instance, altering substituents on the aromatic rings can enhance enzyme inhibition potency or alter receptor affinity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-Methoxy-6-{[4-(trifluoromethyl)phenyl]imino}methyl)phenolStructurephenolModerate anticancer activity
2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenolStructureamino]methyl}phenolLower antibacterial activity compared to trifluoromethyl analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.